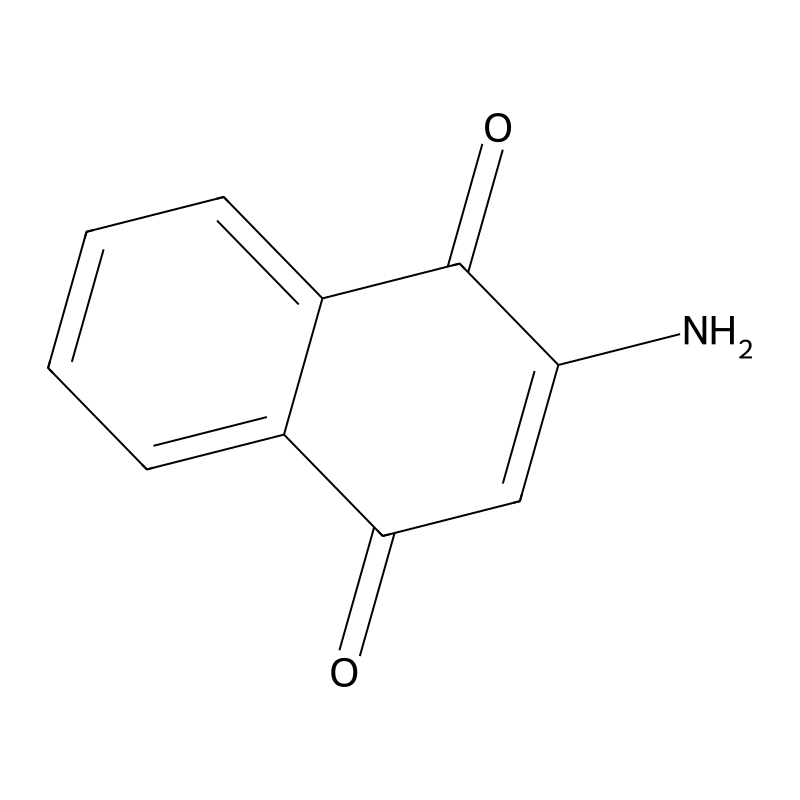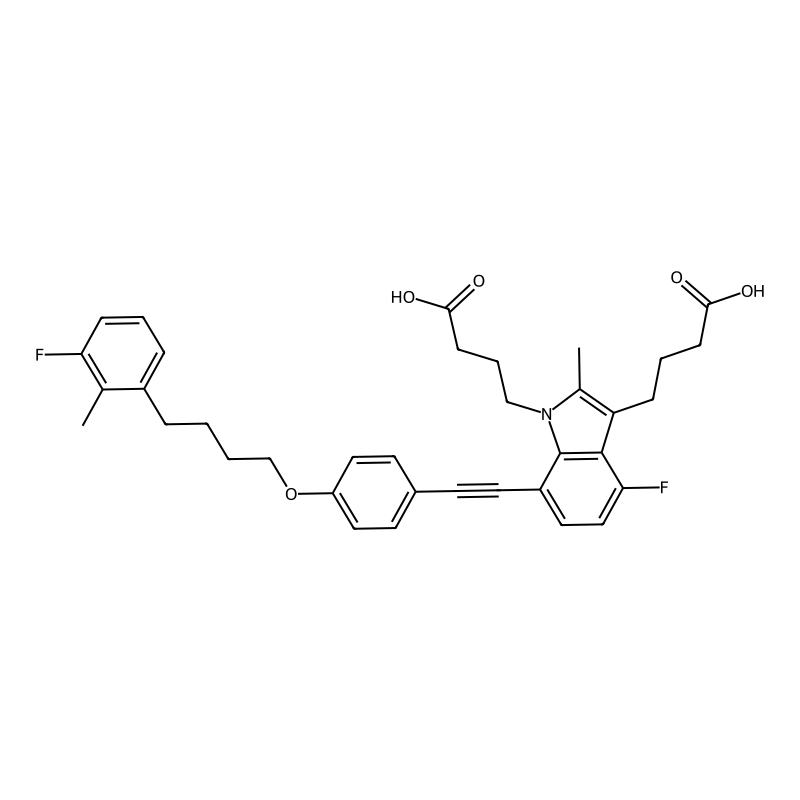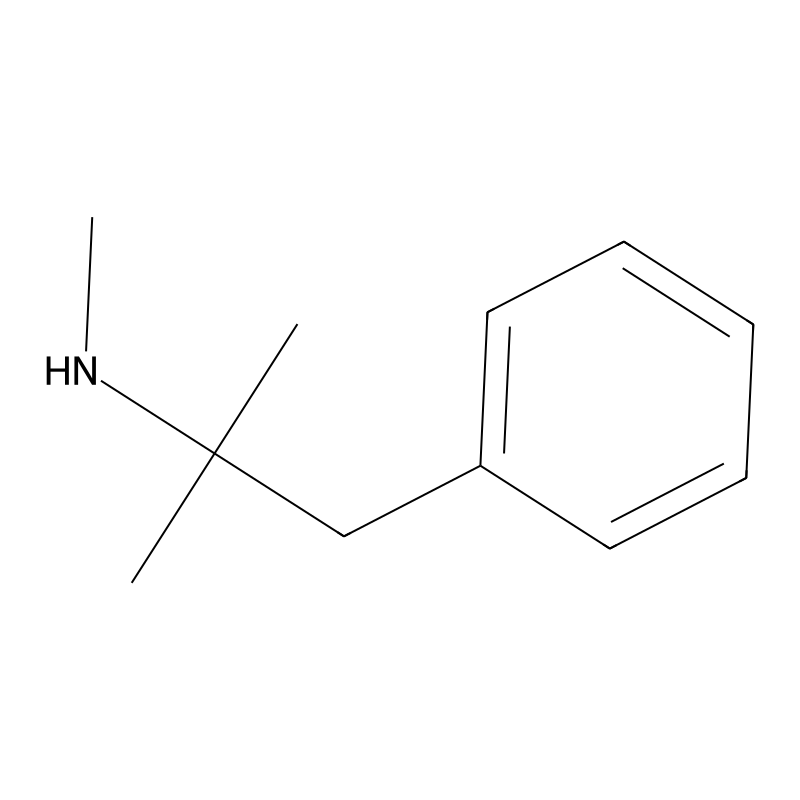2-aminonaphthalene-1,4-dione

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Antibacterial Properties
2-Amino-1,4-naphthoquinone shows promise as a potential antibiotic. Studies have evaluated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative types. One study synthesized derivatives of 2-Amino-1,4-naphthoquinone and tested them against several bacteria, finding they were effective against both Gram-positive (like Staphylococcus aureus) and Gram-negative (like Escherichia coli) strains [].
Antibiofilm Effects
Biofilms are communities of bacteria that can form on surfaces and are notoriously difficult to treat with antibiotics. Research suggests that 2-Amino-1,4-naphthoquinone derivatives may have antibiofilm properties. Studies have shown that these derivatives can reduce biofilm formation in some bacteria, including the problematic methicillin-resistant Staphylococcus aureus (MRSA) []. This is encouraging because biofilms can contribute to chronic infections and antibiotic resistance.
2-Aminonaphthalene-1,4-dione is an organic compound with the molecular formula . It belongs to the class of naphthoquinones, characterized by a naphthalene skeleton with two carbonyl groups at the 1 and 4 positions and an amino group at the 2 position. This compound exhibits a dark orange color and is known for its reactivity due to the presence of both the amino and quinone functionalities, making it a versatile building block in organic synthesis and medicinal chemistry.
- Reduction: The quinone can be reduced to form hydroxy derivatives, such as 2-amino-1,4-dihydroxynaphthalene.
- Nucleophilic Addition: The carbonyl groups are susceptible to nucleophilic attack by amines or alcohols, leading to the formation of substituted derivatives.
- Condensation Reactions: It can react with aldehydes or ketones in condensation reactions to yield more complex structures.
These reactions are significant in synthesizing various derivatives with potential biological activities .
2-Aminonaphthalene-1,4-dione and its derivatives exhibit diverse biological activities. Research indicates that they possess:
- Anticancer Properties: Several studies have shown that naphthoquinone derivatives can induce apoptosis in cancer cells, particularly in breast and prostate cancer cell lines .
- Antimicrobial Activity: Compounds derived from 2-aminonaphthalene-1,4-dione have demonstrated effectiveness against various bacterial and fungal strains .
- Anti-inflammatory Effects: Some derivatives have been reported to inhibit pro-inflammatory cytokines, showcasing potential for treating inflammatory conditions .
The synthesis of 2-aminonaphthalene-1,4-dione can be achieved through several methods:
- Nitration followed by Reduction: Naphthoquinone can be nitrated at the 2-position and subsequently reduced to yield the amino derivative.
- Direct Amination: The reaction of naphthoquinone with ammonia or primary amines under suitable conditions can directly produce 2-aminonaphthalene-1,4-dione .
- Biocatalytic Methods: Recent advancements include using laccase enzymes for environmentally friendly synthesis pathways that yield high specificity .
These methods highlight the compound's accessibility for further modifications.
The applications of 2-aminonaphthalene-1,4-dione span various fields:
- Pharmaceuticals: Its derivatives are explored as potential anticancer agents and antimicrobial drugs.
- Dyes and Pigments: The compound's vivid coloration makes it suitable for use in dyes.
- Chemical Sensors: Due to its reactivity, it can be utilized in developing sensors for detecting specific biomolecules.
Studies on the interactions of 2-aminonaphthalene-1,4-dione with biological targets indicate that it may modulate enzyme activity or interact with cellular receptors. For instance, its derivatives have been shown to inhibit specific receptors involved in inflammatory responses, making them candidates for further therapeutic exploration .
Similar Compounds
Several compounds share structural similarities with 2-aminonaphthalene-1,4-dione. These include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,4-Naphthoquinone | Naphthoquinone | Lacks amino group; serves as a parent structure. |
| Lawsone | Natural naphthoquinone | Exhibits strong dye properties; used in henna. |
| Juglone | Natural naphthoquinone | Known for its antifungal properties. |
| Menadione | Vitamin K3 derivative | Plays a role in blood coagulation; different functional groups. |
| Plumbagin | Natural naphthoquinone | Exhibits significant anticancer activity; found in plants. |
These compounds highlight the unique position of 2-aminonaphthalene-1,4-dione within the broader family of naphthoquinones due to its amino substitution, which enhances its biological activity and synthetic versatility.








